molecular formula C14H24ClNO5 B2773987 Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate CAS No. 1803599-22-5

Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate

Cat. No.: B2773987
CAS No.: 1803599-22-5
M. Wt: 321.8
InChI Key: VTHBKGXYYOJNTJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate is a synthetic organic compound with the molecular formula C14H24ClNO5. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a chloro-substituted ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the tert-butyl ester: The starting material, 3-amino-5-chloro-4-oxopentanoic acid, is reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

    Protection of the amino group: The amino group is protected by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino group.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency, versatility, and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles.

    Deprotection reactions: The Boc group can be removed under acidic conditions to reveal the free amino group.

    Ester hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

    Substitution reactions: Products depend on the nucleophile used.

    Deprotection reactions: The major product is the free amino compound.

    Ester hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: Employed in the synthesis of peptides and other biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate is unique due to the combination of its functional groups, which allows for a wide range of chemical transformations. The presence of the chloro group provides additional reactivity compared to similar compounds without this substitution.

Properties

IUPAC Name

tert-butyl 5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24ClNO5/c1-13(2,3)20-11(18)7-9(10(17)8-15)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHBKGXYYOJNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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